molecular formula C17H17N7O3 B6537292 N-(2H-1,3-benzodioxol-5-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1040639-69-7

N-(2H-1,3-benzodioxol-5-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B6537292
CAS No.: 1040639-69-7
M. Wt: 367.4 g/mol
InChI Key: CFOQWWKBVQKANJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a benzodioxolyl moiety linked to a piperazine-carboxamide scaffold, with a [1,2,4]triazolo[4,3-b]pyridazine substituent. The compound’s triazolopyridazine core is associated with diverse pharmacological effects, including kinase modulation and binding to allosteric protein sites .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3/c25-17(19-12-1-2-13-14(9-12)27-11-26-13)23-7-5-22(6-8-23)16-4-3-15-20-18-10-24(15)21-16/h1-4,9-10H,5-8,11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOQWWKBVQKANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on various research studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety, a triazolopyridazine ring, and a piperazine core. These structural components contribute to its pharmacological properties.

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₃
CAS Number Not available

The biological activity of the compound is primarily attributed to its interaction with various molecular targets. The benzodioxole moiety is known for its potential to interact with enzymes and receptors involved in several signaling pathways. The triazolopyridazine component may modulate biological processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring demonstrate activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis . The presence of the piperazine ring often enhances these effects by improving solubility and bioavailability.

Anticancer Activity

Several studies have explored the anticancer potential of piperazine derivatives. For example, compounds with similar structures have been reported to inhibit tumor growth in vitro by inducing apoptosis in cancer cells . The specific mechanisms often involve the modulation of cell cycle regulators and apoptotic pathways.

Cardiovascular Effects

Preliminary studies suggest that some compounds in this class may exhibit vasorelaxant effects and can influence heart rate. For instance, certain piperazine derivatives have shown bradycardic effects in animal models . This activity could be beneficial for developing treatments for hypertension or other cardiovascular disorders.

Study 1: Antimicrobial Efficacy

In a study published in MDPI, various piperazine derivatives were tested for their antimicrobial activity. It was found that certain modifications on the piperazine structure enhanced their effectiveness against gram-positive and gram-negative bacteria . The study highlighted how structural variations could lead to significant differences in biological activity.

Study 2: Anticancer Properties

Another research article focused on the synthesis of triazole-containing piperazines and their anticancer properties. The findings suggested that these compounds could effectively inhibit the proliferation of cancer cell lines through apoptosis induction . This study emphasizes the potential therapeutic applications of such compounds in oncology.

Scientific Research Applications

Chemical Formula

The molecular formula for this compound is C20H22N6O3C_{20}H_{22}N_{6}O_{3}, with a molecular weight of 394.43 g/mol.

Medicinal Chemistry

N-(2H-1,3-benzodioxol-5-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide has been explored for its potential as a therapeutic agent in various diseases:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, including:

  • Prostate cancer
  • Pancreatic cancer
  • Leukemia

The mechanism of action includes the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its effectiveness as an antimicrobial agent makes it a candidate for further development in treating infectious diseases .

Neuropharmacology

Due to the presence of the piperazine moiety, this compound is being investigated for its potential neuroactive effects. Studies suggest it may modulate neurotransmitter systems, making it relevant in the context of neurodegenerative diseases and psychiatric disorders.

Materials Science

The unique structural features of this compound open avenues for its application in developing new materials with specific electronic or optical properties. Its synthesis can be optimized for use in organic electronics or photonic devices.

Case Study 1: Anticancer Mechanism

A study published in PubMed detailed the anticancer effects of derivatives similar to this compound. The research highlighted how these compounds induce apoptosis through mitochondrial pathways and inhibit key oncogenic signaling pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against resistant strains of bacteria. Results indicated that modifications to the benzodioxole structure enhanced efficacy against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key similarities and differences between the target compound and related molecules:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound : N-(2H-1,3-benzodioxol-5-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide Benzodioxolyl + [1,2,4]triazolo[4,3-b]pyridazine + piperazine-carboxamide Benzodioxol (electron-rich aromatic), triazolopyridazine (kinase-binding motif) Presumed kinase inhibition; potential mitochondrial targeting (inferred from analogs)
Compound 6 (Amuvatinib Derivative) Benzodioxolyl + thieno[3,2-d]pyrimidine + piperazine-carboxamide Thienopyrimidine (electron-deficient heterocycle) Selective tumor cell killing under glucose starvation; mTOR pathway inhibition; mitochondrial depolarization
Lin28-1632 [1,2,4]Triazolo[4,3-b]pyridazine + methylphenyl + acetamide N-Methyl group, acetamide tail Lin28 protein inhibition; used in regenerative studies (e.g., limb development)
Cardiff University PEF(S) Binders [1,2,4]Triazolo[4,3-b]pyridazine + pyridine/sulphonamide Pyridine/sulphonamide substituents Allosteric binding to PEF(S) proteins; displaces TNS fluorescence probe
Compound 28 (Benzo[b][1,4]oxazin-3(4H)-one Analog) Piperazine-carboxamide + benzo-oxazinone Benzo-oxazinone (electron-withdrawing group) Synthesized for SAR studies; low yield (10%) suggests synthetic challenges

Key Findings from Comparative Studies

The target compound’s triazolopyridazine core may offer distinct kinase selectivity but requires empirical validation. Contrast: Thienopyrimidine derivatives show cell line-specific efficacy, whereas triazolopyridazines (e.g., PEF(S) binders) demonstrate broader allosteric modulation .

Binding and Selectivity: The [1,2,4]triazolo[4,3-b]pyridazine moiety is critical for binding to kinases and allosteric sites. For example, Lin28-1632’s triazolopyridazine core enables Lin28 inhibition, while Cardiff University’s analogs bind PEF(S) via pyridine/sulphonamide groups . Structural Insight: The benzodioxolyl group in the target compound may enhance solubility and membrane permeability compared to benzo-oxazinone derivatives (e.g., Compound 28) .

Synthetic Accessibility: Triazolopyridazine-based compounds (e.g., target compound) are synthetically challenging due to multi-step heterocyclic coupling. For instance, Compound 28’s benzo-oxazinone analog required low-yield (10%) purification .

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